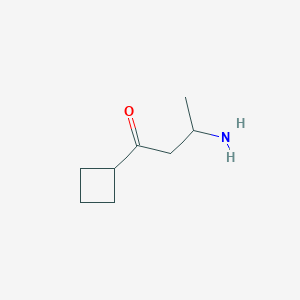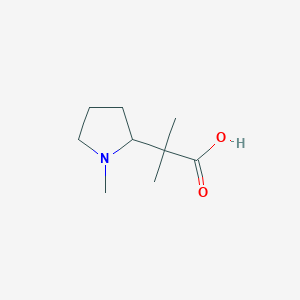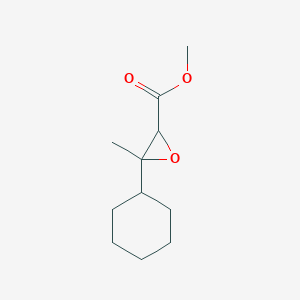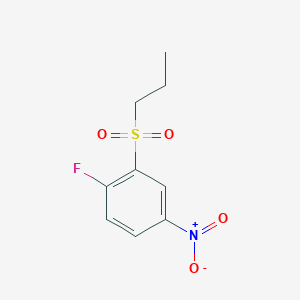
1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a fluoro group, a nitro group, and a propane-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the nitration of a fluoro-substituted benzene ring followed by sulfonylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the nitro and fluoro groups influence the reactivity of the benzene ring.
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles, depending on the reaction conditions and the nucleophile used.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of nitro groups.
Nucleophilic Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products:
Reduction Product: 1-Amino-4-fluoro-2-(propane-1-sulfonyl)benzene.
Substitution Product: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Scientific Research Applications
1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro and sulfonyl groups can influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
1-Fluoro-4-nitrobenzene: Lacks the sulfonyl group, making it less reactive in certain substitution reactions.
1-Fluoro-2-nitrobenzene: The position of the nitro group affects the compound’s reactivity and chemical properties.
1-Fluoro-4-(2-nitro-1-propenyl)benzene: Contains a different nitro-substituted alkyl group, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C9H10FNO4S |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
1-fluoro-4-nitro-2-propylsulfonylbenzene |
InChI |
InChI=1S/C9H10FNO4S/c1-2-5-16(14,15)9-6-7(11(12)13)3-4-8(9)10/h3-4,6H,2,5H2,1H3 |
InChI Key |
NSQDNJPCYCFREF-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


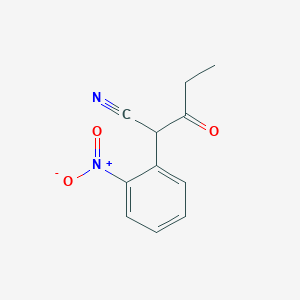
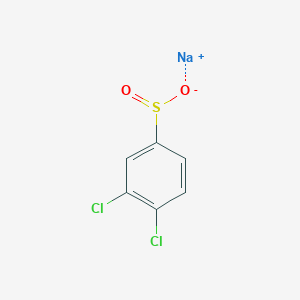
![2-{Spiro[2.5]octan-6-yl}acetonitrile](/img/structure/B13178422.png)

![N-(Propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide](/img/structure/B13178431.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13178439.png)
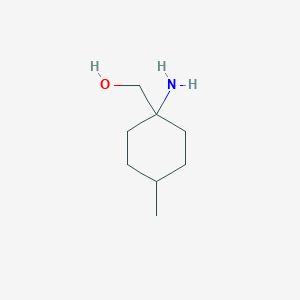
![4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13178454.png)
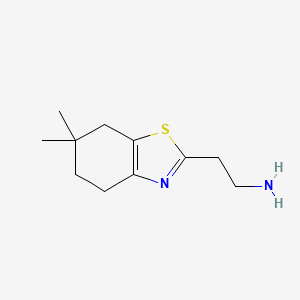
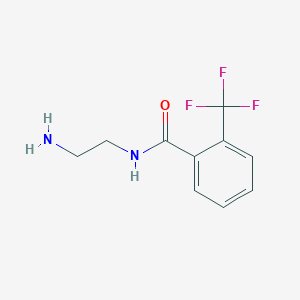
![3-bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13178467.png)
